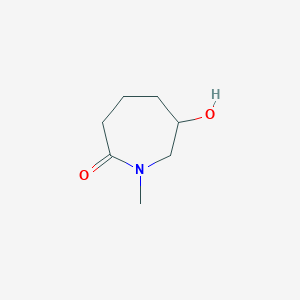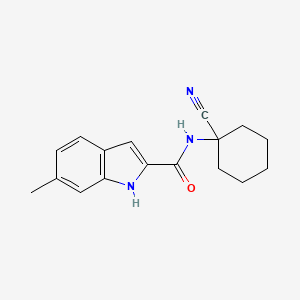![molecular formula C16H18N6O B2417166 3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2176124-61-9](/img/structure/B2417166.png)
3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a 7H-pyrrolo[2,3-d]pyrimidine derivative . It is stored in a sealed, dry environment, preferably in a freezer under -20°C . It has been identified as a promising antiviral agent against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .
Synthesis Analysis
The synthesis of this compound has been explored in several studies. For example, a study identified it as an anti-ZIKV agent and investigated its 7H-pyrrolo[2,3-d]pyrimidine core structure, leading to several inhibitors that possess promising anti-ZIKV activity .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 7H-pyrrolo[2,3-d]pyrimidine core structure . This core structure is critical for its inhibitory activity against certain targets .Applications De Recherche Scientifique
Preclinical Pharmacology and Pharmacokinetics
This compound has been studied for its selective inhibition properties on specific receptors, demonstrating potential in the treatment of major depressive disorders. For example, a study detailed the preclinical pharmacodynamics and pharmacokinetics of a compound (CERC-301), highlighting its high-binding affinity to GluN2B subunits of N-methyl-D-aspartate (NMDA) receptors. The research underscored its efficacy in animal models and its promising pharmacokinetic profile in humans, suggesting doses that could result in clinically relevant plasma exposure without raising safety concerns (Garner et al., 2015).
Metabolism and Excretion Studies
Investigations into the metabolism and excretion patterns of novel compounds are crucial for understanding their safety and efficacy profiles. Studies on compounds like BMS-690514 and INCB018424 have provided insights into their extensive metabolism and the roles of various metabolic pathways in humans. For instance, the metabolism and disposition of [14C]BMS-690514, a multi-receptor inhibitor, was explored, revealing that it is well absorbed, extensively metabolized, and excreted via bile and urine (Christopher et al., 2010). Similarly, the metabolism, excretion, and pharmacokinetics of [14C]INCB018424, a selective Janus kinase inhibitor, were studied, showing rapid absorption, significant excretion in urine and feces, and minimal accumulation between single and multiple dosing (Shilling et al., 2010).
Genetic Variability and Drug Metabolism
Research has also focused on the genetic factors influencing the metabolism of therapeutic agents, particularly those involving dihydropyrimidine dehydrogenase (DPYD) gene polymorphisms. These studies are critical for predicting patient-specific responses to treatment and avoiding adverse effects. Screening for DPYD genetic variants across different ethnic groups has revealed significant variability, underlining the importance of genetic testing in personalized medicine approaches (Shin et al., 2013).
Orientations Futures
The future directions for this compound involve further investigation of its antiviral activity against flaviviruses such as ZIKV and DENV . Additionally, its 7H-pyrrolo[2,3-d]pyrimidine core structure could be explored further to develop new chemotypes in the design of small molecules against flaviviruses .
Mécanisme D'action
- The primary target of this compound is protein kinase B (PKB) , also known as Akt . PKB is a serine/threonine kinase involved in intracellular signaling pathways that regulate cell growth and survival .
- PKB is a downstream component of the phosphatidylinositol-3 kinase (PI3K) pathway. Activation of PKB occurs through phosphorylation on Ser473 and Thr308, triggered by binding to phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane .
- Inhibition of PKB disrupts signaling cascades involved in cell proliferation, protein translation, cell cycle progression, and antiapoptotic survival .
- Notably, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability. However, 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides were potent and orally bioavailable PKB inhibitors .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
The compound interacts with PKB, providing ATP-competitive, nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction is crucial in regulating growth and survival within cells .
Cellular Effects
3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one has shown to influence cell function by modulating biomarkers of signaling through PKB . It has been observed to strongly inhibit the growth of human tumor xenografts in nude mice .
Molecular Mechanism
The compound exerts its effects at the molecular level by providing ATP-competitive inhibition of PKB . It binds to PKB, leading to a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Temporal Effects in Laboratory Settings
In cellular assays, compounds containing a similar structure to this compound underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Metabolic Pathways
It is known that the compound interacts with PKB, a key component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Propriétés
IUPAC Name |
3-[[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c23-14-2-5-17-11-22(14)9-12-3-7-21(8-4-12)16-13-1-6-18-15(13)19-10-20-16/h1-2,5-6,10-12H,3-4,7-9H2,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUMYWRNMGKXLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C3=NC=NC4=C3C=CN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2417084.png)


methanone N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](phenyl)methylene]hydrazone](/img/structure/B2417088.png)
![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2417089.png)
![Methyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2417092.png)
![N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2417093.png)
![N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2417094.png)

![1-Cyclohexyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2417096.png)


![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2417101.png)